Cas no 946053-90-3 ((1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine)

(1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine derivative featuring a fluorinated indane scaffold. Its stereospecific (S)-configuration and fluorine substitution enhance its utility as a versatile building block in pharmaceutical and agrochemical synthesis. The fluorine atom improves metabolic stability and bioavailability, while the rigid indane core offers conformational restraint, beneficial for selective receptor interactions. This compound is particularly valuable in the development of CNS-active agents and enzyme inhibitors due to its ability to modulate lipophilicity and electronic properties. High enantiopurity ensures consistency in chiral synthesis applications. Suitable for use in asymmetric catalysis and medicinal chemistry research, it demonstrates reliable reactivity in amine-based transformations.
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine structure
946053-90-3 structure
Product Name:(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine
CAS No:946053-90-3
MF:C9H10FN
MW:151.180805683136
MDL:MFCD07373913
CID:834824
PubChem ID:40787183
Update Time:2025-11-06

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
    • (1S)-4-fluoro-2,3-dihydro-1H-Inden-1-amine
    • (S)-4-FLUORO-INDAN-1-YLAMINE HCl
    • (S)-4-FLUORO-INDAN-1-YLAMINE-HCl
    • MFCD07373913
    • AKOS015854176
    • EN300-384269
    • Y10916
    • DTXSID80654580
    • (S)-4-FLUORO-INDAN-1-YLAMINE
    • (1S)-4-fluoroindan-1-amine
    • CS-0060662
    • SCHEMBL4666253
    • AS-61096
    • A845019
    • (S)-4-fluoroindan-1-ylamine
    • 946053-90-3
    • (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (ACI)
    • (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine
    • MDL: MFCD07373913
    • Inchi: 1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1
    • InChI Key: SIIMRBDZNUKOAC-VIFPVBQESA-N
    • SMILES: FC1=CC=CC2=C1CC[C@@H]2N

Computed Properties

  • Exact Mass: 151.079727485g/mol
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26Ų

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine Pricemore >>

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(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:946053-90-3)(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine
Order Number:A845019
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):636.0
Email:sales@amadischem.com

Additional information on (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine

Recent Advances in the Study of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 946053-90-3)

In recent years, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine (CAS: 946053-90-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indene scaffold and fluorine substitution, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, which could pave the way for novel drug development.

One of the key areas of research has been the compound's role as a modulator of neurotransmitter systems. Recent findings suggest that (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine exhibits high affinity for specific serotonin and dopamine receptors, making it a candidate for treating neurological disorders such as depression and Parkinson's disease. Advanced computational modeling and in vitro assays have been employed to better understand its binding interactions and selectivity profiles.

Another significant development is the optimization of synthetic routes for (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine. Researchers have reported improved yields and enantiomeric purity through innovative catalytic methods, including asymmetric hydrogenation and chiral auxiliary techniques. These advancements not only enhance the scalability of production but also ensure the consistency of the compound's pharmacological properties.

In preclinical studies, (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine has demonstrated favorable pharmacokinetic profiles, including good oral bioavailability and blood-brain barrier penetration. These attributes are critical for its potential use in central nervous system (CNS) therapies. Additionally, toxicity assessments have indicated a manageable safety profile, further supporting its candidacy for clinical development.

Looking ahead, ongoing research aims to explore the broader therapeutic applications of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine, including its potential in oncology and inflammatory diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials. The compound's versatility and promising preliminary data underscore its importance in the evolving landscape of drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:946053-90-3)(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine
A845019
Purity:99%
Quantity:1g
Price ($):636.0
Email